Adverse Reaction Rate: Imported Fluorecite (Alcon) 7.09% vs. Domestic Chinese Generic 11.37% (P<0.05) in 2,071 Fundus Angiography Patients
In a prospective comparative study of 2,071 patients undergoing fundus fluorescein angiography, Group A (n=1,156) received imported sodium fluorescein manufactured by Alcon (USA) at 100 mg/mL (i.e., FLUORESCITE® 10%), while Group B (n=915) received a domestic Chinese generic (Guangzhou Mingxing Pharmaceutical) at 200 mg/mL [1]. The total adverse reaction rate in Group A was 7.09% (82/1,156) versus 11.37% (104/915) in Group B, yielding an absolute risk reduction of 4.28 percentage points (P<0.05). Mild adverse reactions specifically were also significantly lower in Group A (P<0.05), while moderate and severe reaction rates did not differ significantly between groups [1].
| Evidence Dimension | Total adverse reaction incidence during intravenous fluorescein angiography |
|---|---|
| Target Compound Data | 7.09% (82 adverse reactions / 1,156 patients) |
| Comparator Or Baseline | Domestic Chinese sodium fluorescein (Guangzhou Mingxing): 11.37% (104/915 patients) |
| Quantified Difference | Absolute risk reduction 4.28%; relative risk reduction ~37.6%; P<0.05 |
| Conditions | 2,071 consecutive patients; outpatient ophthalmology clinic; 2008–2010; prospective observational design |
Why This Matters
A >4% absolute reduction in adverse reactions translates to approximately one fewer adverse event per 23 patients imaged, directly impacting patient safety metrics, clinic throughput, and institutional liability profiles when selecting a fluorescein sodium supplier for high-volume angiography services.
- [1] Lu Y, Zhao JL. Comparative study of adverse reactions between imported and domestic sodium fluorescein in fundus fluorescein angiography. Recent Adv Ophthalmol. 2011;31(5):464-466. [Article in Chinese]. View Source
